Cas no 1056884-35-5 (5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene is a brominated polycyclic aromatic hydrocarbon with a rigid, planar structure, making it a valuable intermediate in organic synthesis and materials science. Its dibromo substitution enhances reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of extended π-conjugated systems. The dimethyl substitution at the 7-position improves steric stability while maintaining solubility in common organic solvents. This compound is particularly useful in the development of optoelectronic materials, including organic semiconductors and luminescent polymers, due to its ability to modulate electronic properties. Its well-defined structure and functionalization potential make it a reliable building block for advanced molecular architectures.
5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene structure
1056884-35-5 structure
商品名:5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene
CAS番号:1056884-35-5
MF:C19H14Br2
メガワット:402.12246
MDL:MFCD27980386
CID:2357911
PubChem ID:354335504

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene 化学的及び物理的性質

名前と識別子

    • 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene
    • 9-DibroMo-7,7-diMethyl-7H-benzo[c]fluorene
    • 5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene
    • 7H-Benzo[c]fluorene, 5,9-dibroMo-7,7-diMethyl-
    • 5,9-dibromo-7,7-dimethyl-benzo[c]fluorene
    • D5269
    • AS-66224
    • MFCD27980386
    • VYTHKOHPRYCPON-UHFFFAOYSA-N
    • 5,9-dibromo-7,7-dimethylbenzo[c]fluorene
    • 1056884-35-5
    • SCHEMBL14063305
    • AKOS027323872
    • DA-15914
    • 5,9-dibromo-7,7-dimethyl-7H-benzo[c]flourene
    • 835-032-1
    • 5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene
    • 5,9-Dibromo-7,7-dimethyl-7H-benzo(c)fluorene
    • 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
    • 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene
    • MDL: MFCD27980386
    • インチ: InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3
    • InChIKey: VYTHKOHPRYCPON-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br

計算された属性

  • せいみつぶんしりょう: 401.94418g/mol
  • どういたいしつりょう: 399.94623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.1
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.587
  • ゆうかいてん: 111.0 to 115.0 deg-C
  • ふってん: 489.2±38.0 °C at 760 mmHg
  • フラッシュポイント: 290.5±26.0 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene セキュリティ情報

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MF648-200mg
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
1056884-35-5 98.0%(GC)
200mg
¥586.0 2022-02-28
abcr
AB505994-5 g
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene; .
1056884-35-5
5g
€455.90 2023-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269419-200mg
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
1056884-35-5 98%
200mg
¥543 2023-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5269-1g
5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene
1056884-35-5 98.0%(GC)
1g
¥1050.0 2022-06-09
TRC
D426530-100mg
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
1056884-35-5
100mg
$ 80.00 2022-06-05
TRC
D426530-10mg
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
1056884-35-5
10mg
$ 50.00 2022-06-05
Cooke Chemical
BD3852148-250mg
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
1056884-35-5 98%
250mg
RMB 123.20 2025-02-21
Aaron
AR008UZ6-250mg
5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene
1056884-35-5 98%
250mg
$9.00 2025-01-23
1PlusChem
1P008UQU-5g
5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene
1056884-35-5 95%
5g
$202.00 2025-02-24
eNovation Chemicals LLC
D760362-250mg
5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene
1056884-35-5 98.0%
250mg
$60 2024-06-07

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene 関連文献

5,9-Dibromo-7,7-dimethyl-7H-benzocfluoreneに関する追加情報

Introduction to 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene (CAS No. 1056884-35-5)

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene, identified by the Chemical Abstracts Service Number (CAS No.) 1056884-35-5, is a specialized organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound belongs to the benzocfuorene family, a class of heterocyclic aromatic molecules known for their unique structural and electronic properties. The presence of bromine substituents at the 5th and 9th positions, along with two methyl groups at the 7th position, imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene features a fused system of a benzene ring and a fluorene core, which contributes to its rigidity and stability. This structural motif is particularly appealing in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in benzocfuorene derivatives due to their exceptional photophysical properties. Studies have demonstrated that compounds like 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene exhibit high thermal stability and excellent hole-transporting capabilities. These characteristics make them ideal candidates for applications in optoelectronic devices, where efficient charge transport is crucial. For instance, researchers have explored its potential in fabricating blue-light-emitting OLEDs, leveraging its strong fluorescence emission and high quantum yield.

The synthesis of 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene typically involves multi-step organic transformations starting from commercially available precursors. The bromination step is critical and often requires careful optimization to achieve regioselectivity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, have been employed to enhance yield and purity. These synthetic approaches are in line with modern trends toward sustainable and efficient chemical processes.

From a pharmaceutical perspective, the benzocfuorene scaffold has shown promise in drug discovery due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. While 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene itself may not be directly used as a therapeutic agent, it serves as a valuable building block for designing novel bioactive molecules. Researchers have utilized this compound to develop derivatives with potential applications in anticancer therapy or neurodegenerative disease treatment. The bromine substituents allow for further modifications that can fine-tune biological activity and pharmacokinetic properties.

The electronic properties of 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene have also been extensively studied in the context of organic electronics. Its wide bandgap and tunable energy levels make it suitable for use in organic field-effect transistors (OFETs) and photodetectors. Recent breakthroughs in this area have demonstrated high-performance OFETs based on benzocfuorene derivatives, achieving field-effect mobilities comparable to those of state-of-the-art conjugated polymers. This highlights the potential of 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene as a precursor for next-generation electronic materials.

In addition to its applications in materials science and pharmaceuticals, 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene has found utility in chemical research as a model compound for studying molecular interactions and reaction mechanisms. Its well-defined structure and reactivity patterns provide a robust framework for exploring new synthetic strategies or understanding fundamental principles in organic chemistry. Collaborative efforts between academia and industry have further accelerated the development of novel applications based on this compound.

The future prospects for 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene are promising, with ongoing research focusing on expanding its utility across multiple domains. Innovations in synthesis techniques are expected to improve accessibility and scalability of this compound. Furthermore,explorations into its derivatives may uncover new functionalities that could revolutionize fields ranging from medicine to renewable energy technologies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1056884-35-5)5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene
25878737
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ